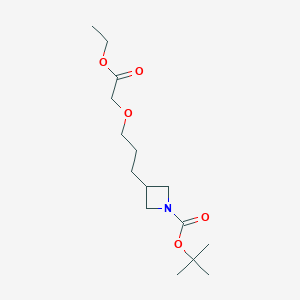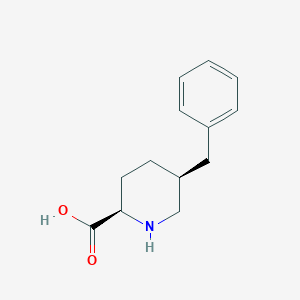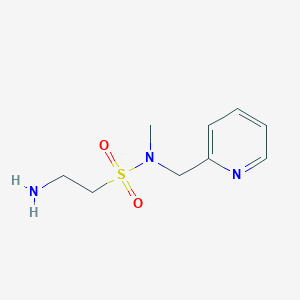![molecular formula C9H14F3N3O B15362067 5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)
5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- is a compound of significant interest in various scientific domains. Its structure comprises a propanamine backbone with dimethyl substitution and a pyrazole ring featuring a trifluoromethyl group. This unique arrangement of functional groups imparts distinctive chemical properties and reactivity, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- can be approached via multiple synthetic routes. A commonly employed method involves the reaction of 3-chloro-1-propanamine with N,N-dimethylamine in the presence of a base to yield the intermediate, followed by a coupling reaction with 5-(trifluoromethyl)-1H-pyrazole-3-ol. Typical reaction conditions include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. This typically involves continuous flow reactions and the use of automated systems to handle the reagents and catalysts. The reaction parameters, such as temperature and pressure, are finely tuned to maximize product formation while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- undergoes various chemical reactions:
Oxidation: Can be oxidized to form corresponding nitro and amine oxide derivatives.
Reduction: Yields amine and hydroxylamine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation reactions often employ reagents such as hydrogen peroxide and potassium permanganate, while reduction reactions utilize agents like lithium aluminum hydride and catalytic hydrogenation. Substitution reactions typically occur under basic or acidic conditions, depending on the desired substitution.
Major Products
The primary products of these reactions include a range of amine and amine oxide compounds, which can be further manipulated for various applications.
Aplicaciones Científicas De Investigación
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- finds applications across multiple scientific disciplines:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical probes and studying enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly as a precursor to pharmaceuticals targeting various diseases.
Industry: Utilized in the formulation of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and metabolic stability, while the amine moiety participates in hydrogen bonding and electrostatic interactions. These combined effects modulate the activity of target proteins and pathways, leading to desired biological outcomes.
Comparación Con Compuestos Similares
1-Propanamine, N,N-dimethyl-3-[[5-methyl-1H-pyrazol-3-yl]oxy]-: lacks the trifluoromethyl group and thus exhibits different reactivity and stability.
1-Propanamine, N,N-dimethyl-3-[[5-chloro-1H-pyrazol-3-yl]oxy]-: has a chlorine substituent, leading to altered electronic and steric effects.
This comparative analysis underscores the importance of the trifluoromethyl group in defining the compound's properties and applications.
Conclusion
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- is a compound with diverse chemical reactivity and significant applications in science and industry. Its unique structure facilitates various synthetic routes, chemical reactions, and potential applications, distinguishing it from similar compounds. The ongoing research continues to uncover new aspects of its behavior and utility, reinforcing its importance in the scientific community.
Propiedades
Fórmula molecular |
C9H14F3N3O |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3O/c1-15(2)4-3-5-16-8-6-7(13-14-8)9(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
LAXDENARCGFMLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NNC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






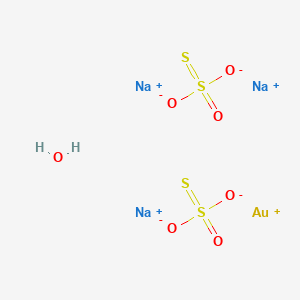

![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)

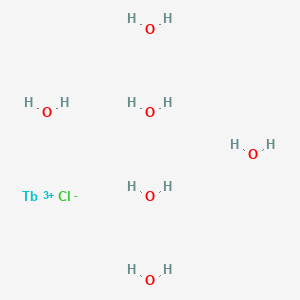
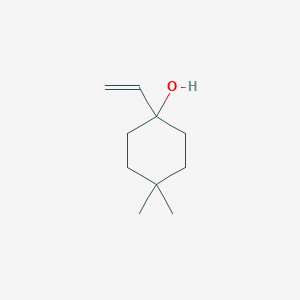
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
